3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide
Description
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is a complex organic compound with a unique structure that combines elements of isoindoloquinazoline and pyrrole
Properties
Molecular Formula |
C24H22N4O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(1-methylpyrrol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C24H22N4O3/c1-26-13-6-7-16(26)15-25-21(29)12-14-27-22-17-8-2-3-9-18(17)24(31)28(22)20-11-5-4-10-19(20)23(27)30/h2-11,13,22H,12,14-15H2,1H3,(H,25,29) |
InChI Key |
HBXCNKVQXAKKAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoloquinazoline core, followed by the introduction of the pyrrole moiety. Common reagents used in these reactions include anhydrous solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isoindoloquinazoline derivatives: These compounds share the core structure and may have similar reactivity and applications.
Pyrrole-containing compounds: Compounds with pyrrole moieties can exhibit similar chemical behavior and biological activity.
Uniqueness
What sets 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide apart is its combination of the isoindoloquinazoline and pyrrole structures, which may confer unique properties and reactivity. This dual functionality can make it a valuable tool in both synthetic and biological research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
